

Application Notes: Flow Cytometry Analysis of Biotin-TAT (47-57) Internalization

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Compound of Interest

Compound Name: Biotin-TAT (47-57)

Cat. No.: B13927712

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short peptide sequence that allows it to penetrate cellular membranes. The TAT (47-57) peptide, with the amino acid sequence YGRKKRRQRRR, is a well-studied cell-penetrating peptide (CPP) derived from this domain. Its ability to traverse biological membranes has made it a valuable tool for intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles.[1] Biotinylation of the TAT (47-57) peptide provides a versatile tag for detection and quantification of its internalization into cells.

Flow cytometry is a powerful technique for the quantitative analysis of peptide internalization at the single-cell level. By labeling cells treated with **Biotin-TAT (47-57)** with a fluorescently-conjugated streptavidin, the cellular uptake of the peptide can be accurately measured. This application note provides detailed protocols for the analysis of **Biotin-TAT (47-57)** internalization using flow cytometry and summarizes key quantitative data. Additionally, it outlines the primary signaling pathways involved in its uptake.

Mechanisms of Internalization

The cellular uptake of the TAT peptide is a complex process that can occur through various endocytic pathways. The specific mechanism can be dependent on the cell type, peptide

concentration, and the nature of any conjugated cargo. The primary pathways implicated in TAT (47-57) internalization are:

- **Macropinocytosis:** This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles (macropinosomes). It is often initiated by the interaction of the cationic TAT peptide with negatively charged heparan sulfate proteoglycans on the cell surface, leading to membrane ruffling and vesicle formation.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Clathrin-Mediated Endocytosis:** This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. This process is receptor-mediated and has been shown to be involved in the uptake of unconjugated TAT peptide.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Caveolae-Mediated Endocytosis:** Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. Some studies have suggested the involvement of this pathway in the internalization of TAT fusion proteins.[\[3\]](#)[\[8\]](#)

The internalization process is generally considered to be energy-dependent, requiring ATP and being sensitive to temperature.[\[9\]](#)[\[10\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from studies analyzing the internalization of TAT peptides using various methods, including flow cytometry.

Table 1: Concentration-Dependent Internalization of TAT Peptides

Cell Line	Peptide Concentration	Method	Key Findings	Reference
HeLa	0.2 μ M (complexed with streptavidin)	Fluorescence quantification	Efficient uptake of Biotin-TAT-streptavidin complex.	[11]
Jurkat	80 nM (Alexa 488-labeled TAT-SA)	Flow Cytometry	Strong fluorescence signal indicating internalization.	[11]
HeLa	1-10 μ M	Confocal Microscopy	Concentration-dependent increase in intracellular fluorescence.	
A549	1-10 μ M	WST-1 assay	Dose-dependent effects on cell viability.	

Table 2: Time-Dependent Internalization of TAT Peptides

Cell Line	Incubation Time	Method	Key Findings	Reference
HeLa	5 min - 24 h	Confocal Microscopy	Visible staining on cell surfaces within 5 min, intracellular accumulation over time.	[12]
Jurkat	3 h	Flow Cytometry	Significant internalization observed after 3 hours.	[11]
HeLa	90 min	Fluorescence quantification	Measurable uptake of TAT-streptavidin complexes.	[11]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Biotin-TAT (47-57) Internalization

This protocol describes the steps for treating cells with **Biotin-TAT (47-57)** and subsequent staining with a fluorescently labeled streptavidin for flow cytometry analysis.

Materials:

- **Biotin-TAT (47-57)** peptide
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA or other cell detachment solution

- Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Culture: Culture the cells of interest (e.g., HeLa, Jurkat, MCF7) in appropriate medium supplemented with FBS until they reach 70-80% confluency.
- Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for sufficient cell numbers for flow cytometry analysis (e.g., 1×10^5 cells/well in a 24-well plate). Allow cells to adhere overnight.
- Peptide Treatment:
 - Prepare a stock solution of **Biotin-TAT (47-57)** in sterile water or PBS.
 - Dilute the **Biotin-TAT (47-57)** stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 μ M).
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the **Biotin-TAT (47-57)** solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
- Cell Harvesting and Washing:
 - After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any unbound peptide.
 - Harvest the cells using trypsin-EDTA or a gentle cell scraper.
 - Transfer the cells to flow cytometry tubes.
 - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

- Wash the cell pellet twice with cold PBS.
- Staining with Fluorescent Streptavidin:
 - Resuspend the cell pellet in 100 μ L of PBS containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration.
 - Incubate the cells for 30 minutes at 4°C in the dark.
- Final Washes and Resuspension:
 - Wash the cells twice with cold PBS to remove unbound streptavidin.
 - Resuspend the final cell pellet in 300-500 μ L of PBS for flow cytometry analysis.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
 - Gate on the live cell population based on forward and side scatter properties.
 - Measure the mean fluorescence intensity (MFI) of the cell population to quantify the internalization of **Biotin-TAT (47-57)**.
 - Include an untreated cell sample and a sample treated only with fluorescent streptavidin as negative controls.

Protocol 2: Inhibition of Endocytic Pathways

To investigate the mechanism of **Biotin-TAT (47-57)** internalization, specific inhibitors of endocytic pathways can be used.

Procedure:

- Follow steps 1 and 2 of Protocol 1.
- Inhibitor Pre-treatment:

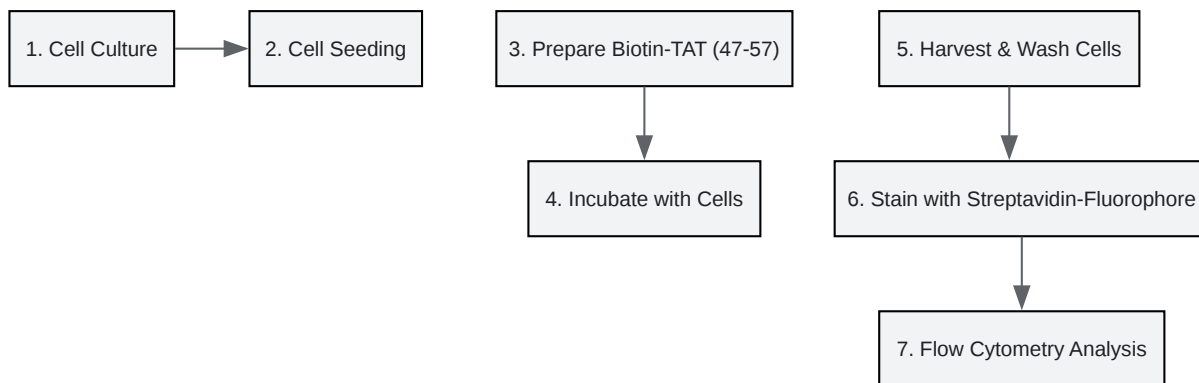
- Prepare stock solutions of the desired inhibitors (see Table 3).
- Pre-incubate the cells with the inhibitors in serum-free medium for 30-60 minutes at 37°C.
- Peptide Treatment with Inhibitors:
 - Without removing the inhibitor-containing medium, add **Biotin-TAT (47-57)** to the desired final concentration.
 - Incubate for the desired time at 37°C.
- Analysis:
 - Proceed with steps 4-7 of Protocol 1 to analyze the effect of the inhibitors on peptide internalization. A significant reduction in MFI in the presence of an inhibitor suggests the involvement of that specific pathway.

Table 3: Common Inhibitors of Endocytosis

Inhibitor	Target Pathway	Typical Concentration
Chlorpromazine	Clathrin-mediated endocytosis	5-10 µg/mL
Filipin	Caveolae-mediated endocytosis	1-5 µg/mL
Amiloride	Macropinocytosis	50-100 µM
Cytochalasin D	Actin polymerization (affects macropinocytosis)	1-10 µM

Visualizations

Experimental Workflow

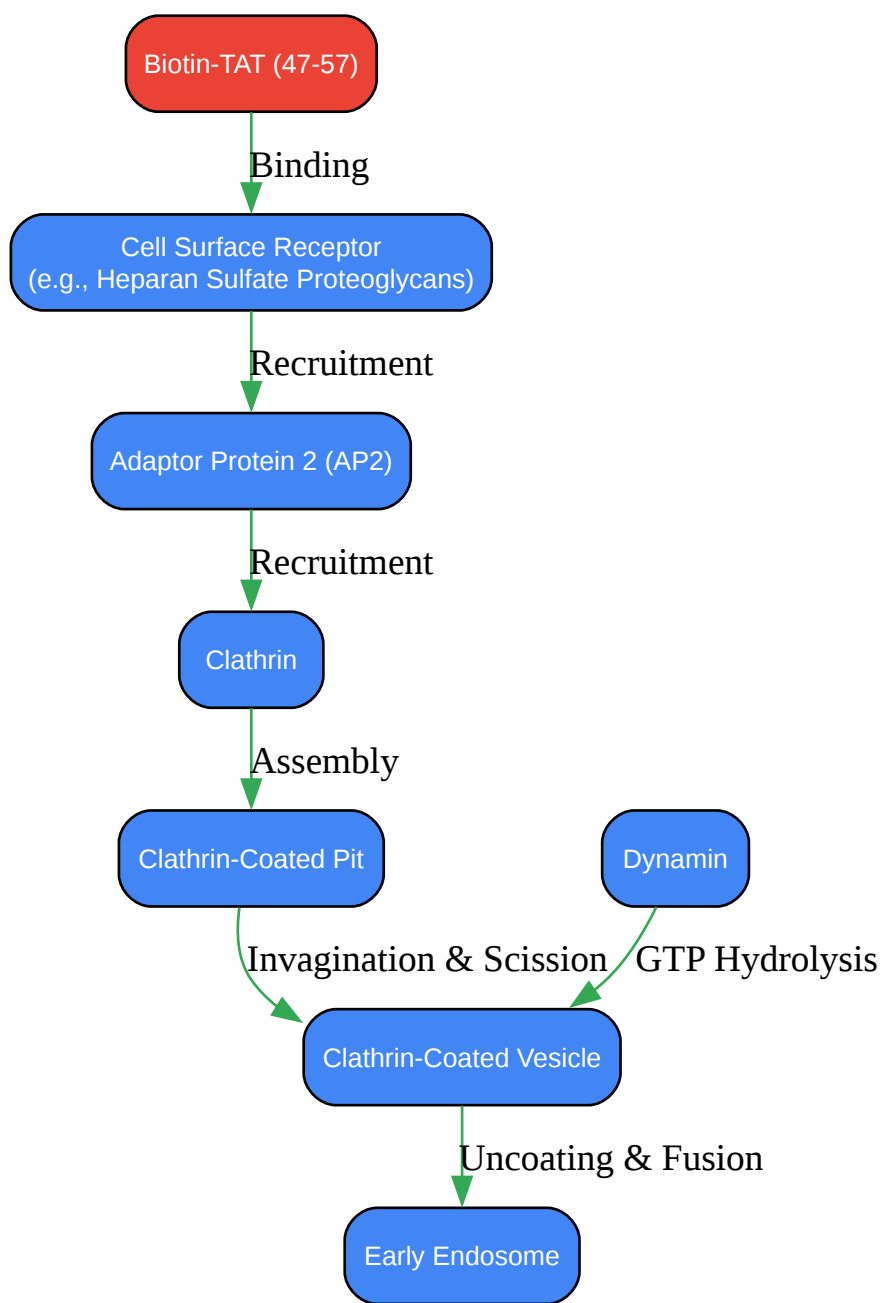


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Caption: Experimental workflow for flow cytometry analysis.

Signaling Pathways

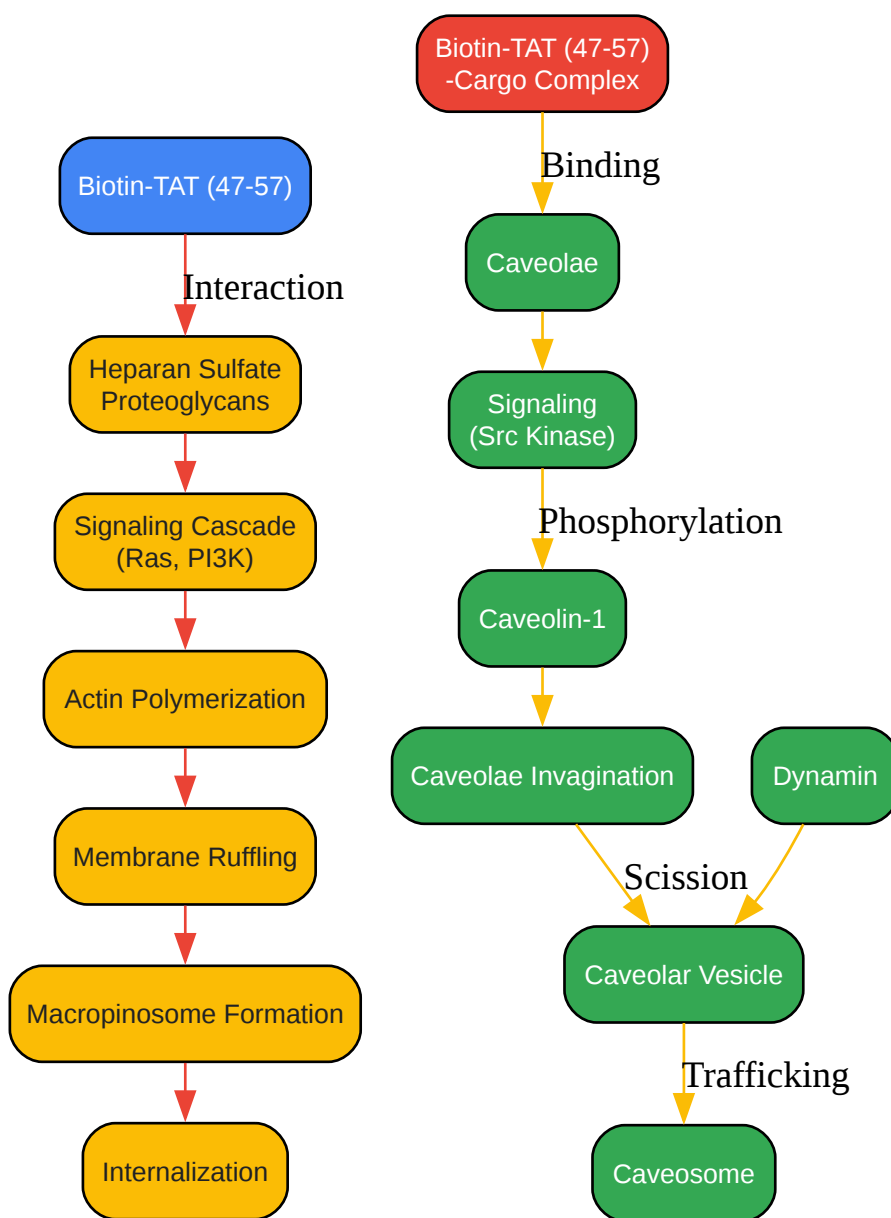
Clathrin-Mediated Endocytosis



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Caption: Clathrin-mediated endocytosis pathway.

Macropinocytosis



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